2-cyano-N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-cyano-N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a phenyl ring, which is further substituted with a 6-oxo-1,6-dihydropyridazin-3-yl group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and heterocyclic compounds.
Preparation Methods
The synthesis of 2-cyano-N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-cyano-N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The active hydrogen on the C-2 position of the cyanoacetamide moiety can participate in a variety of condensation and substitution reactions . Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine as a basic catalyst . Major products formed from these reactions include heterocyclic compounds such as pyrrole derivatives .
Scientific Research Applications
2-cyano-N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide has several scientific research applications. It is extensively used as a reactant in the synthesis of biologically active heterocyclic compounds . The compound’s cyano and carbonyl functions make it suitable for reactions with common bidentate reagents, enabling the formation of various heterocyclic structures . Additionally, derivatives of cyanoacetamide have shown diverse biological activities, drawing the attention of biochemists and medicinal chemists . The compound is also utilized in the development of novel chemotherapeutic agents and other pharmaceutical applications .
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl groups play a crucial role in its reactivity and biological activity. These functional groups can form hydrogen bonds and other interactions with target proteins, enzymes, or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system under study .
Comparison with Similar Compounds
2-cyano-N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide can be compared with other similar compounds, such as N-phenylacetamide sulphonamides and other cyanoacetamide derivatives . These compounds share similar structural features, such as the presence of a cyano group and an acetamide group, but differ in their substituents and overall structure. The unique combination of the 6-oxo-1,6-dihydropyridazin-3-yl group with the cyanoacetamide moiety in this compound contributes to its distinct reactivity and biological activity . Similar compounds include N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide .
Properties
CAS No. |
88408-43-9 |
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Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-cyano-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H10N4O2/c14-8-7-12(18)15-10-3-1-9(2-4-10)11-5-6-13(19)17-16-11/h1-6H,7H2,(H,15,18)(H,17,19) |
InChI Key |
RESKNIIIBRQHGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)NC(=O)CC#N |
Origin of Product |
United States |
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